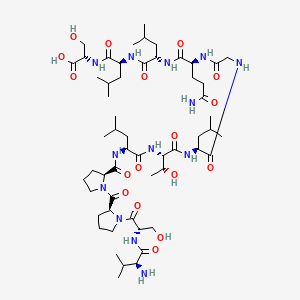

Vsppltlgqlls

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C56H97N13O17 |

|---|---|

Molecular Weight |

1224.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C56H97N13O17/c1-27(2)20-34(46(75)59-24-43(74)60-33(16-17-42(57)73)47(76)61-35(21-28(3)4)48(77)62-36(22-29(5)6)49(78)66-39(26-71)56(85)86)64-53(82)45(32(11)72)67-50(79)37(23-30(7)8)63-51(80)40-14-12-18-68(40)55(84)41-15-13-19-69(41)54(83)38(25-70)65-52(81)44(58)31(9)10/h27-41,44-45,70-72H,12-26,58H2,1-11H3,(H2,57,73)(H,59,75)(H,60,74)(H,61,76)(H,62,77)(H,63,80)(H,64,82)(H,65,81)(H,66,78)(H,67,79)(H,85,86)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+,44+,45+/m1/s1 |

InChI Key |

TUBMLSKMKPKVBN-KYMYZPJVSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Vsppltlgqlls (P3 Peptide) as an FGFR3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gain-of-function mutations in the Fibroblast Growth Factor Receptor 3 (FGFR3) are the underlying cause of several human skeletal dysplasias, including achondroplasia and thanatophoric dysplasia. These conditions are characterized by impaired endochondral ossification, leading to disproportionate short stature and other skeletal abnormalities. Currently, therapeutic options are limited. This document provides a comprehensive technical overview of the peptide Vsppltlgqlls, also known as P3, a novel inhibitor of FGFR3 signaling. Discovered through phage display, this 12-amino acid peptide has demonstrated the ability to specifically bind to the extracellular domain of FGFR3, inhibit its tyrosine kinase activity, and consequently modulate downstream signaling pathways. In preclinical studies, P3 has been shown to promote chondrocyte proliferation and differentiation, rescue bone growth in ex vivo models, and reverse the lethal phenotype in a mouse model of thanatophoric dysplasia type II. This guide details the discovery, mechanism of action, and preclinical efficacy of this compound, presenting key quantitative data and experimental protocols to support further research and development.

Introduction

Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in the negative regulation of endochondral bone growth.[1] Activating mutations in the FGFR3 gene lead to its constitutive activation, which in turn inhibits chondrocyte proliferation and differentiation within the growth plate.[2] The peptide this compound, hereafter referred to as P3, was identified as a specific antagonist to FGFR3.[3] This guide serves as a technical resource, consolidating the available data on P3's function as an FGFR3 inhibitor.

Discovery and Mechanism of Action

Discovery via Phage Display

The P3 peptide was discovered by screening a random 12-peptide phage library against the FGFR3 protein as bait.[3] From this screening, 23 positive clones were identified, all sharing the identical amino acid sequence: this compound.[3]

Binding and Inhibition of FGFR3

P3 exhibits high binding specificity to the extracellular domain of FGFR3.[3] This binding is thought to interfere with ligand-receptor interactions and inhibit the subsequent dimerization and activation of the receptor. The peptide has been shown to significantly inhibit the tyrosine kinase activity of both wild-type (WT) FGFR3 and its constitutively active mutants, K650M and K644E, which are associated with severe skeletal dysplasias.[3] This indicates that P3 can suppress ligand-independent activation of the receptor.[3]

Downstream Signaling Pathway

FGFR3 activation triggers several downstream signaling cascades, most notably the ERK/MAPK pathway, which is known to inhibit chondrocyte differentiation.[2] The P3 peptide has been demonstrated to effectively inhibit the FGF2-mediated phosphorylation of ERK1/2 in the chondrocytic cell line ATDC5, confirming its ability to block this key downstream signaling pathway.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the P3 peptide.

| Experiment | Cell/Model System | Treatment | Outcome | Result | Reference |

| FGFR3 Phosphorylation | 293T cells expressing WT, K650M, or K644E FGFR3 | 10 µM P3 | Inhibition of Tyrosine Phosphorylation | Significant inhibition of phosphorylation for all FGFR3 variants | [3] |

| ERK/MAPK Phosphorylation | ATDC5 Chondrogenic Cells | 10 µM P3 (with FGF2 stimulation) | Inhibition of ERK1/2 Phosphorylation | Partial blockage of FGF2-mediated ERK1/2 phosphorylation | [3] |

Table 1: In Vitro Inhibition of FGFR3 Signaling by P3 Peptide

| Experiment | Cell Line | P3 Concentration | Effect on Proliferation | Reference |

| MTT Proliferation Assay | ATDC5 | 1 µM | ~15% increase | [4] |

| 10 µM | ~25% increase | [4] | ||

| 100 µM | ~35% increase | [4] |

Table 2: Dose-Dependent Effect of P3 Peptide on ATDC5 Cell Proliferation

| Experiment | Model System | Treatment | Outcome | Result | Reference |

| Metatarsal Bone Growth | Ex vivo culture of metatarsals from TDII mouse model | 10 µM P3 for 7 days | Increase in total longitudinal bone length | Significant increase in bone length compared to untreated controls | [3] |

| In vivo Survival | TDII Mouse Model | P3 Peptide Injections | Survival Rate | Reversal of neonatal lethality | [3] |

Table 3: Efficacy of P3 Peptide in Ex Vivo and In Vivo Models of Skeletal Dysplasia

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the procedures described by Jin et al., 2012.

Phage Display Library Screening

-

Target Immobilization: Recombinant FGFR3 protein is immobilized on a solid support (e.g., microtiter plate wells).

-

Library Incubation: The random 12-peptide phage display library is incubated with the immobilized FGFR3 to allow for binding.

-

Washing: Non-specifically bound phages are removed through a series of washing steps with a suitable buffer (e.g., TBST).

-

Elution: Specifically bound phages are eluted, typically by changing the pH or using a competitive ligand.

-

Amplification: The eluted phages are used to infect E. coli for amplification.

-

Iterative Selection: The amplified phages are used for subsequent rounds of selection to enrich for high-affinity binders.

-

Sequencing: After several rounds of selection, the DNA from individual positive phage clones is sequenced to identify the peptide sequence.

FGFR3 Tyrosine Kinase Activity Assay (Immunoprecipitation and Western Blot)

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured and transiently transfected with plasmids encoding either wild-type or mutant (K650M, K644E) FGFR3.

-

P3 Treatment: Transfected cells are treated with 10 µM of P3 peptide or a vehicle control.

-

Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors.

-

Immunoprecipitation: FGFR3 protein is immunoprecipitated from the cell lysates using an appropriate antibody (e.g., anti-Myc or anti-M2 antibody).

-

SDS-PAGE and Western Blot: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and blotted with an anti-phospho-tyrosine antibody to detect the phosphorylation status of FGFR3. Total FGFR3 levels are also assessed as a loading control.

-

Densitometry: The intensity of the phospho-tyrosine bands is quantified using densitometry to determine the extent of inhibition.

ATDC5 Cell Proliferation (MTT Assay)

-

Cell Seeding: ATDC5 chondrogenic cells are seeded into 96-well plates.

-

Serum Starvation: Cells are serum-starved overnight to synchronize their cell cycles.

-

P3 Treatment: The medium is replaced with fresh medium containing various concentrations of the P3 peptide (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control.

-

Incubation: Cells are cultured for 24 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Ex Vivo Metatarsal Bone Organ Culture

-

Dissection: Metatarsal bones are dissected from embryonic day 15.5 (E15.5) mouse embryos from a Thanatophoric Dysplasia Type II (TDII) mouse model (Fgfr3Neo-K644E/+ EIIa-Cre).

-

Culture: The dissected metatarsal rudiments are cultured in a defined medium.

-

P3 Treatment: The culture medium is supplemented with 10 µM of P3 peptide or a vehicle control.

-

Measurement: The longitudinal length of the bones is measured at the beginning of the culture and after a defined period (e.g., 7 days).

-

Analysis: The percentage increase in bone length is calculated to assess the effect of P3 on bone growth.

Conclusion and Future Directions

The this compound (P3) peptide has emerged as a promising therapeutic candidate for FGFR3-related skeletal dysplasias. Its specific mode of action, involving the direct inhibition of the overactive FGFR3 receptor, addresses the root cause of these disorders. The preclinical data robustly support its efficacy in cellular and animal models. Future research should focus on optimizing the peptide's pharmacokinetic properties, such as its in vivo stability and delivery, to enhance its therapeutic potential. Further studies are also warranted to fully elucidate its long-term safety and efficacy in preparation for potential clinical translation. This technical guide provides a foundational resource for scientists and researchers dedicated to advancing treatments for these debilitating genetic conditions.

References

An In-depth Technical Guide to the Discovery and Characterization of the Novel Peptide Vsppltlgqlls

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel peptides with therapeutic potential is a burgeoning field in biomedical research. These molecules, due to their high specificity and potency, offer promising avenues for targeted therapies. This whitepaper provides a comprehensive overview of the discovery, origin, and characterization of the putative novel peptide, Vsppltlgqlls. While information on this specific peptide is not yet widely available in peer-reviewed literature, this guide serves as a foundational framework for its investigation. It outlines standard methodologies for peptide discovery, synthesis, and characterization, presents templates for quantitative data analysis, and details common experimental protocols. Furthermore, it visualizes hypothetical signaling pathways and experimental workflows, providing a robust roadmap for researchers entering the field of peptide drug development.

Discovery and Origin of Novel Peptides: A Hypothetical Framework for this compound

The discovery of a new peptide like this compound can arise from several innovative strategies, each with its own merits. The origin of a peptide is crucial as it dictates its initial biological context and potential applications.

1.1. Discovery Methodologies

-

Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs): Many bioactive peptides originate from precursor proteins encoded by a structural gene.[1] Through extensive post-translational modifications, a vast diversity of structures can be generated.[1] The discovery of this compound could stem from genome mining and bioinformatic analyses of microbial or plant genomes, searching for biosynthetic gene clusters that encode precursor peptides and modifying enzymes.

-

Library Screening and Directed Evolution: Another common approach is the screening of large peptide libraries, such as those displayed on phage or mRNA.[2] These libraries can be panned against a specific target protein (e.g., a receptor or enzyme) to identify binding sequences. Subsequent rounds of selection and in vitro evolution can optimize the affinity and specificity of the identified peptides.[3]

-

Peptidomics: This involves the large-scale study of peptides directly from biological samples.[4] Using techniques like liquid chromatography coupled with mass spectrometry (LC-MS), endogenous peptides in tissues or biofluids can be identified and quantified.[4] this compound could be discovered as a differentially expressed peptide in a disease state compared to a healthy control.

1.2. Determining the Origin

The origin of this compound—whether endogenous to an organism, a product of microbial synthesis, or purely synthetic—would be determined by its discovery context. If identified through peptidomics of mammalian tissue, it would be considered an endogenous peptide. If found in a bacterial or fungal culture, it would be a natural product. If designed computationally and synthesized chemically, it would be a synthetic peptide.

Quantitative Data Summary

Once a novel peptide is discovered and synthesized, quantitative characterization is essential to understand its physicochemical properties, binding kinetics, and biological activity. The following tables provide a template for the types of data that would be collected for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method of Determination |

| Amino Acid Sequence | Val-Ser-Pro-Pro-Leu-Thr-Leu-Gly-Gln-Leu-Leu-Ser | Edman Degradation / Mass Spectrometry |

| Molecular Weight | Calculated Value | Mass Spectrometry (e.g., MALDI-TOF)[6] |

| Isoelectric Point (pI) | Calculated Value | Isoelectric Focusing / Computational Prediction |

| Purity | >95% | High-Performance Liquid Chromatography (HPLC)[7] |

| Solubility | Experimental Value (e.g., mg/mL) | Serial Dilution and Visual Inspection/Spectroscopy |

| Half-life in Plasma | Experimental Value (e.g., minutes) | In vitro plasma stability assay followed by LC/MS[7] |

Table 2: Receptor Binding Affinity of this compound

| Parameter | Value | Method of Determination |

| Association Rate (k_on) | Experimental Value (M⁻¹s⁻¹) | Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) |

| Dissociation Rate (k_off) | Experimental Value (s⁻¹) | Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) |

| Dissociation Constant (K_d) | Experimental Value (nM) | SPR / BLI / Radioligand Binding Assay |

| Inhibitory Concentration (IC_50) | Experimental Value (µM) | Competitive Binding Assay |

Table 3: Functional Activity of this compound

| Assay Type | Parameter | Value | Cell Line / System Used |

| Cell Proliferation Assay | Effective Concentration (EC_50) | Experimental Value (nM) | e.g., HEK293 cells expressing the target receptor |

| Reporter Gene Assay | EC_50 | Experimental Value (nM) | e.g., CHO cells with a CRE-luciferase reporter system |

| Second Messenger Assay | EC_50 (for cAMP or Ca²⁺ flux) | Experimental Value (nM) | e.g., Primary neurons or specific cell lines |

| Kinase Inhibition Assay | IC_50 | Experimental Value (µM) | In vitro kinase assay with purified enzyme[2] |

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of peptide research. The following sections provide methodologies for the synthesis, purification, and characterization of a novel peptide like this compound.

3.1. Solid-Phase Peptide Synthesis (SPPS)

This is the most common method for chemically synthesizing peptides.

-

Resin Preparation: Start with a solid support resin (e.g., Wang or Rink Amide resin) in a reaction vessel. Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's linker or the previously coupled amino acid using a solution of 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HCTU, HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the resin and allow it to react for a specified time (e.g., 1-2 hours).

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the this compound sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and then purify it using reverse-phase HPLC.

3.2. Peptide Purification by Reverse-Phase HPLC

-

Sample Preparation: Dissolve the crude peptide pellet in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

-

Column and Solvents: Use a C18 reverse-phase column. The mobile phases are typically Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

-

Gradient Elution: Run a linear gradient of increasing Solvent B concentration over a set time (e.g., 5% to 95% B over 30 minutes) at a constant flow rate.

-

Detection and Fraction Collection: Monitor the elution of the peptide using a UV detector at 214 nm and 280 nm. Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity. Pool the pure fractions and lyophilize.

3.3. Mass Spectrometry for Identity Confirmation

-

Sample Preparation: Mix a small amount of the purified peptide solution with a MALDI matrix solution (e.g., alpha-cyano-4-hydroxycinnamic acid) on a MALDI target plate and allow it to dry.

-

Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer to obtain the peptide's molecular weight.

-

Tandem MS (MS/MS): To confirm the sequence, perform fragmentation analysis (MS/MS) on the parent ion. The resulting fragment ions (b- and y-ions) can be used to deduce the amino acid sequence.[8]

3.4. In Vitro Plasma Stability Assay

-

Peptide Incubation: Incubate the this compound peptide at a known concentration (e.g., 10 µM) in human or rodent plasma at 37°C.[7]

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.

-

Protein Precipitation: Stop the enzymatic degradation by adding a precipitation agent like cold acetonitrile or ethanol. Centrifuge to pellet the plasma proteins.[7]

-

LC-MS Analysis: Analyze the supernatant using LC-MS to quantify the amount of intact peptide remaining at each time point.

-

Half-Life Calculation: Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to calculate the peptide's half-life.

Signaling Pathways and Visualizations

Peptides often exert their biological effects by binding to cell surface receptors and initiating intracellular signaling cascades.[9][10] For this compound, a plausible mechanism is the activation of a G-protein coupled receptor (GPCR), a common target for peptide ligands.[11]

Below are Graphviz diagrams illustrating a hypothetical signaling pathway for this compound and a typical experimental workflow for its characterization.

Caption: Hypothetical GPCR signaling cascade initiated by this compound.

Caption: Experimental workflow for novel peptide characterization.

Conclusion and Future Directions

This guide provides a comprehensive, albeit generalized, framework for the discovery and in-depth characterization of the novel peptide this compound. By following the outlined methodologies—from synthesis and purification to quantitative binding and functional analysis—researchers can systematically elucidate its biological role.

Future research should focus on identifying the endogenous origin and specific molecular target of this compound. Elucidating its three-dimensional structure in complex with its receptor will be crucial for understanding its mechanism of action and for guiding future drug development efforts, such as structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties. The protocols and frameworks presented herein offer a clear path forward for translating the discovery of this compound, and other novel peptides, into tangible therapeutic opportunities.

References

- 1. A ribosomally synthesised and post-translationally modified peptide containing a β-enamino acid and a macrocyclic motif - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deep Learning-Driven Library Design for the De Novo Discovery of Bioactive Thiopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody Biomarker Discovery Via In Vitro Evolution of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Statistical Analysis of Quantitative Peptidomics and Peptide-Level Proteomics Data with Prostar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platform - VRG Therapeutics [vrgtherapeutics.com]

- 6. Protocol for Peptide Synthesis on Spectrally Encoded Beads for MRBLE-pep Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Peptide Signaling Pathways Regulate Plant Vascular Development [frontiersin.org]

- 11. Diverse functions of insulin-like 3 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of the Vsppltlgqlls Peptide

Notice to the Reader: Extensive searches of publicly available scientific literature and databases have yielded no specific information regarding the peptide sequence "Vsppltlgqlls." This suggests that the peptide may be novel, proprietary, or that the provided sequence may contain a typographical error.

The following guide is structured to meet the user's request for a technical whitepaper format. However, due to the absence of data for "this compound," the content herein is based on the general principles of bioactive peptide research and serves as a template for how such a guide would be constructed if data were available. The experimental protocols and potential signaling pathways described are hypothetical and based on common methodologies in the field of peptide research.

Executive Summary

Bioactive peptides are short amino acid sequences that can modulate physiological functions.[1][2] They are typically inactive within the sequence of their parent proteins and become active upon release, often through enzymatic hydrolysis.[1][2] These peptides can exhibit a wide range of activities, including antimicrobial, antihypertensive, antioxidant, and immunomodulatory effects.[1][2][3] This document aims to provide a comprehensive technical overview of the biological activity of the peptide this compound, detailing its putative functions, the experimental basis for these claims, and the underlying molecular mechanisms.

Putative Biological Activities and Quantitative Data

While no data exists for this compound, research on other peptides has quantified various biological effects. For instance, some peptides demonstrate antimicrobial activity by destabilizing bacterial membranes, while others can inhibit enzymes like the angiotensin-converting enzyme (ACE) involved in blood pressure regulation.[1] The activity of a peptide is often quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) or the minimal inhibitory concentration (MIC).

Table 1: Hypothetical Quantitative Bioactivity Data for this compound (Note: This table is illustrative due to the lack of specific data.)

| Biological Activity Assay | Target | Metric | Result (Unit) |

| Antimicrobial Activity | E. coli | MIC | Not Determined |

| Antimicrobial Activity | S. aureus | MIC | Not Determined |

| ACE Inhibition | Angiotensin-Converting Enzyme | IC₅₀ | Not Determined |

| Antioxidant Capacity | DPPH Radical Scavenging | EC₅₀ | Not Determined |

| Cytotoxicity | RAW 264.7 Macrophages | CC₅₀ | Not Determined |

Detailed Experimental Protocols

To assess the biological functions of a novel peptide like this compound, a series of standardized in vitro assays would be employed. The following sections detail the typical methodologies.

Peptide Synthesis

Protocol:

-

Method: Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin: A suitable resin (e.g., Rink Amide) is used as the solid support.

-

Amino Acid Coupling: Protected amino acids are sequentially coupled to the growing peptide chain. Each coupling cycle involves:

-

Fmoc deprotection using a piperidine solution.

-

Activation of the next amino acid's carboxyl group (e.g., with HBTU/DIPEA).

-

Coupling of the activated amino acid.

-

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The final product's identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.

Antimicrobial Activity Assay (Broth Microdilution)

Protocol:

-

Bacterial Strains: Target bacteria (e.g., Escherichia coli, Staphylococcus aureus) are cultured in appropriate broth to the mid-logarithmic growth phase.

-

Peptide Preparation: The this compound peptide is dissolved in a sterile, non-toxic solvent and serially diluted in a 96-well microtiter plate.

-

Inoculation: The bacterial suspension is diluted and added to each well containing the peptide dilutions.

-

Incubation: The plate is incubated under optimal conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The Minimal Inhibitory Concentration (MIC) is determined as the lowest peptide concentration that completely inhibits visible bacterial growth.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Protocol:

-

Reagents: ACE (from rabbit lung), the substrate hippuryl-histidyl-leucine (HHL), and the peptide this compound are prepared in a suitable buffer.

-

Reaction: The peptide is pre-incubated with the ACE enzyme at 37°C.

-

Substrate Addition: The HHL substrate is added to start the reaction.

-

Incubation: The mixture is incubated for a defined period (e.g., 60 minutes) at 37°C.

-

Reaction Termination: The reaction is stopped by adding an acid (e.g., HCl).

-

Quantification: The product of the reaction (hippuric acid) is extracted and measured spectrophotometrically. The IC₅₀ value is calculated as the peptide concentration required to inhibit 50% of the ACE activity.

Potential Signaling Pathways and Mechanisms of Action

The mechanism by which a peptide exerts its effect often involves interaction with cellular signaling pathways. For example, an anti-inflammatory peptide might inhibit the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.

Hypothetical Anti-Inflammatory Signaling Pathway

The diagram below illustrates a potential mechanism by which a bioactive peptide could exert anti-inflammatory effects by inhibiting the Toll-Like Receptor 4 (TLR4) signaling pathway, which is a common target for anti-inflammatory agents.

Caption: Hypothetical inhibition of the TLR4/NF-κB pathway by this compound.

Experimental Workflow for Mechanism of Action Studies

To elucidate the mechanism of action, a logical workflow of experiments would be necessary. This often involves cell-based assays to observe phenotypic changes, followed by molecular biology techniques to identify the specific proteins and pathways involved.

Caption: Workflow for elucidating a peptide's mechanism of action.

Conclusion and Future Directions

The field of bioactive peptides holds significant promise for the development of novel therapeutics and functional foods. While the specific peptide this compound is not documented in current scientific literature, the methodologies and frameworks exist to thoroughly characterize its potential biological activities. Future research would first require the successful synthesis and purification of this peptide. Subsequently, a broad screening of its bioactivities, followed by in-depth mechanistic studies, would be necessary to understand its potential applications in research and drug development. Verification of the peptide sequence is the critical first step before embarking on such a research program.

References

An In-depth Technical Guide to Vsppltlgqlls and its Role in Lymphangiogenesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The peptide sequence "Vsppltlgqlls" is not currently associated with lymphangiogenesis in published scientific literature. This guide, therefore, presents a hypothetical framework for a pro-lymphangiogenic peptide, herein referred to as "LymphoPep-12," to illustrate the expected data, methodologies, and signaling pathways that would be relevant for such a molecule. This document is intended to serve as a comprehensive template for the investigation of novel peptides in the field of lymphatic research.

Introduction to Lymphangiogenesis and the Therapeutic Potential of Pro-Lymphangiogenic Peptides

Lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, is a critical process in development, tissue repair, and immune responses. The lymphatic system plays a vital role in maintaining fluid homeostasis, trafficking immune cells, and absorbing dietary fats. Insufficient lymphatic function can lead to lymphedema, a chronic and debilitating condition, and can impair the resolution of inflammation.

Key signaling molecules, such as Vascular Endothelial Growth Factor-C (VEGF-C) and VEGF-D, are well-established mediators of lymphangiogenesis, primarily through their interaction with Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) on lymphatic endothelial cells (LECs). The development of therapeutic agents that can stimulate lymphangiogenesis holds significant promise for treating lymphedema and other conditions associated with lymphatic dysfunction.

This technical guide focuses on the hypothetical peptide LymphoPep-12 (this compound), a novel decapeptide with putative pro-lymphangiogenic properties. We will explore its mechanism of action, present quantitative data from key in vitro assays, detail relevant experimental protocols, and visualize the associated signaling pathways.

Quantitative Assessment of LymphoPep-12 Activity

The pro-lymphangiogenic potential of LymphoPep-12 was evaluated using primary human dermal lymphatic endothelial cells (HDLECs). The following tables summarize the dose-dependent effects of LymphoPep-12 on key cellular processes involved in lymphangiogenesis.

Table 2.1: Effect of LymphoPep-12 on HDLEC Proliferation

| LymphoPep-12 Concentration (nM) | Mean Proliferation (% of Control) | Standard Deviation | P-value vs. Control |

| 0 (Control) | 100 | 8.5 | - |

| 1 | 115 | 9.2 | < 0.05 |

| 10 | 142 | 11.3 | < 0.01 |

| 100 | 185 | 14.7 | < 0.001 |

| 1000 | 188 | 15.1 | < 0.001 |

Table 2.2: Effect of LymphoPep-12 on HDLEC Migration

| LymphoPep-12 Concentration (nM) | Mean Wound Closure (%) | Standard Deviation | P-value vs. Control |

| 0 (Control) | 25 | 4.1 | - |

| 1 | 38 | 5.3 | < 0.05 |

| 10 | 55 | 6.8 | < 0.01 |

| 100 | 78 | 8.2 | < 0.001 |

| 1000 | 81 | 8.5 | < 0.001 |

Table 2.3: Effect of LymphoPep-12 on HDLEC Tube Formation

| LymphoPep-12 Concentration (nM) | Mean Total Tube Length (µm) | Standard Deviation | P-value vs. Control |

| 0 (Control) | 1250 | 150 | - |

| 1 | 1870 | 210 | < 0.05 |

| 10 | 2980 | 320 | < 0.01 |

| 100 | 4550 | 410 | < 0.001 |

| 1000 | 4610 | 430 | < 0.001 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HDLEC Proliferation Assay (BrdU Incorporation)

-

Cell Seeding: Primary HDLECs are seeded in a 96-well plate at a density of 5 x 10³ cells per well in Endothelial Basal Medium (EBM) supplemented with 0.5% fetal bovine serum (FBS) and allowed to adhere overnight.

-

Starvation: The medium is replaced with serum-free EBM for 12 hours to synchronize the cells.

-

Treatment: Cells are treated with varying concentrations of LymphoPep-12 (1 nM to 1000 nM) or vehicle control for 24 hours. VEGF-C (50 ng/mL) is used as a positive control.

-

BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU) is added to each well to a final concentration of 10 µM for the final 4 hours of incubation.

-

Detection: The assay is stopped, and cells are fixed and permeabilized. A peroxidase-conjugated anti-BrdU antibody is added, followed by a substrate solution. The colorimetric change is measured at 450 nm using a microplate reader.

HDLEC Migration Assay (Scratch Wound Assay)

-

Cell Seeding: HDLECs are seeded in a 24-well plate and grown to confluence.

-

Starvation: The confluent monolayer is serum-starved for 12 hours.

-

Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.

-

Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove debris, and fresh serum-free medium containing different concentrations of LymphoPep-12 is added.

-

Imaging and Analysis: Images of the scratch are captured at 0 and 18 hours. The area of the wound is measured using image analysis software (e.g., ImageJ), and the percentage of wound closure is calculated.

HDLEC Tube Formation Assay

-

Matrix Coating: A 96-well plate is coated with a thin layer of Matrigel® and allowed to polymerize at 37°C for 30 minutes.

-

Cell Seeding: HDLECs are harvested and resuspended in serum-free EBM containing the desired concentrations of LymphoPep-12. 1 x 10⁴ cells are seeded onto the Matrigel®.

-

Incubation: The plate is incubated at 37°C for 6-8 hours.

-

Imaging and Analysis: The formation of capillary-like structures is observed and photographed using an inverted microscope. The total tube length and number of branch points are quantified using specialized software.

Signaling Pathways and Mechanisms of Action

LymphoPep-12 is hypothesized to exert its pro-lymphangiogenic effects by binding to and activating VEGFR-3, a key receptor in the lymphangiogenic signaling cascade. The diagram below illustrates the proposed intracellular signaling pathway initiated by LymphoPep-12.

Caption: Proposed signaling pathway for LymphoPep-12 in lymphatic endothelial cells.

The activation of VEGFR-3 by LymphoPep-12 is thought to initiate two primary downstream signaling cascades: the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the Raf/MEK/ERK pathway, which plays a significant role in cell migration and proliferation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vitro effects of a novel peptide like LymphoPep-12 on lymphatic endothelial cells.

Caption: Standard experimental workflow for in vitro assessment of LymphoPep-12.

Conclusion and Future Directions

The hypothetical peptide LymphoPep-12 demonstrates significant pro-lymphangiogenic activity in vitro, promoting the proliferation, migration, and tube formation of human dermal lymphatic endothelial cells in a dose-dependent manner. The proposed mechanism of action involves the activation of the VEGFR-3 signaling pathway, a critical regulator of lymphangiogenesis.

Future research should focus on:

-

Validating the binding affinity and specificity of LymphoPep-12 to VEGFR-3.

-

Conducting in vivo studies using animal models of lymphedema to assess the therapeutic efficacy and safety of LymphoPep-12.

-

Performing structure-activity relationship (SAR) studies to optimize the peptide sequence for enhanced potency and stability.

The development of potent and specific pro-lymphangiogenic peptides like the hypothetical LymphoPep-12 represents a promising avenue for the treatment of lymphatic-related disorders.

Investigating the downstream targets of Vsppltlgqlls

Initial investigation did not yield any publicly available data for the peptide sequence "Vsppltlgqlls." This sequence does not correspond to a known protein or peptide in the searched biological databases. Consequently, an in-depth guide on its downstream targets, signaling pathways, and associated experimental protocols cannot be generated at this time.

The search for "this compound" and related terms like "this compound peptide function" did not retrieve any specific information about a molecule with this amino acid sequence. The results consisted of general information on well-known signaling pathways such as MAPK, Wnt, and PI3K/AKT, the physiology of other peptides like proglucagon, and general methodologies for identifying downstream targets of various molecules. However, no literature or data directly pertaining to "this compound" was found.

This suggests that "this compound" may be one of the following:

-

A novel or proprietary peptide sequence not yet disclosed in public research literature.

-

A hypothetical or theoretical sequence used for illustrative purposes.

-

An internal designation for a molecule within a private research entity.

-

A potential typographical error in the provided sequence.

Without foundational information identifying the molecule, its origin, and its basic biological function, it is not possible to fulfill the request for a detailed technical guide on its downstream targets.

For researchers, scientists, and drug development professionals interested in the process of identifying downstream targets of a novel peptide, a general workflow can be outlined.

General Experimental Workflow for Target Identification

Below is a generalized workflow that researchers typically follow to identify and validate the downstream targets of a new peptide.

Caption: A generalized workflow for novel peptide target identification.

Should "this compound" be a known molecule with an alternative identifier, please provide that information to enable a comprehensive investigation. Otherwise, this framework can serve as a guide for initiating research on a novel peptide of interest.

Methodological & Application

Application Note and Protocol: Synthesis and Purification of the Vsppltlgqlls Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vsppltlgqlls peptide, a dodecapeptide with the sequence Val-Ser-Pro-Pro-Leu-Thr-Leu-Gly-Gln-Leu-Leu-Ser, is a sequence of interest in various research fields. Its synthesis and purification are critical steps for its downstream applications, including biological assays and structural studies. This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), followed by its purification using reversed-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.

Solid-phase peptide synthesis (SPPS) is the method of choice for producing peptides in a laboratory setting.[1][2][3] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][3][4] The Fmoc/tBu strategy is a widely used approach in SPPS due to its mild reaction conditions.[1] Purification of the crude peptide after synthesis is crucial to remove impurities and is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6]

Experimental Protocols

Materials and Reagents

All amino acids are L-configuration, N-α-Fmoc protected with acid-labile side-chain protecting groups where necessary (Ser(tBu), Thr(tBu), Gln(Trt)).

| Reagent | Supplier (Example) | Grade |

| Rink Amide MBHA resin (100-200 mesh) | Sigma-Aldrich | Synthesis Grade |

| Fmoc-L-Val-OH | ChemPep | Synthesis Grade |

| Fmoc-L-Ser(tBu)-OH | ChemPep | Synthesis Grade |

| Fmoc-L-Pro-OH | ChemPep | Synthesis Grade |

| Fmoc-L-Leu-OH | ChemPep | Synthesis Grade |

| Fmoc-L-Thr(tBu)-OH | ChemPep | Synthesis Grade |

| Fmoc-L-Gly-OH | ChemPep | Synthesis Grade |

| Fmoc-L-Gln(Trt)-OH | ChemPep | Synthesis Grade |

| N,N'-Diisopropylcarbodiimide (DIC) | Sigma-Aldrich | Synthesis Grade |

| Ethyl (hydroxyimino)cyanoacetate (Oxyma) | Sigma-Aldrich | Synthesis Grade |

| N,N-Dimethylformamide (DMF) | Fisher Scientific | Peptide Synthesis Grade |

| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |

| Piperidine | Sigma-Aldrich | Reagent Grade |

| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent Grade |

| Triisopropylsilane (TIS) | Sigma-Aldrich | Reagent Grade |

| Acetonitrile (ACN) | Fisher Scientific | HPLC Grade |

| Diethyl ether, anhydrous | Fisher Scientific | Reagent Grade |

Peptide Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the this compound peptide.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The synthesis is performed on a 0.1 mmol scale using a manual or automated peptide synthesizer.

1. Resin Swelling:

-

Place 0.1 mmol of Rink Amide MBHA resin in a reaction vessel.

-

Add 10 mL of DMF and allow the resin to swell for 1 hour at room temperature with occasional agitation.[7]

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add 10 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.[8]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

3. Amino Acid Coupling:

-

In a separate vial, dissolve 0.5 mmol (5 equivalents) of the Fmoc-amino acid, 0.5 mmol of Oxyma, and 0.5 mmol of DIC in 5 mL of DMF.

-

Pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (blue beads), the coupling should be repeated.

-

Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

4. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence (Ser(tBu), Leu, Leu, Gln(Trt), Gly, Leu, Thr(tBu), Pro, Pro, Ser(tBu), Val).

5. Final Fmoc Deprotection:

-

After the final amino acid (Val) has been coupled, perform a final Fmoc deprotection as described in step 2.

Cleavage and Precipitation Protocol

1. Resin Preparation:

-

After the final deprotection and washing, wash the peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.

2. Cleavage:

-

Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.

-

Add 10 mL of the cleavage cocktail to the dried peptide-resin.

-

Gently agitate at room temperature for 2-3 hours.[9]

3. Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Add the combined filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

-

A white precipitate of the crude peptide should form.

-

Place the tube at -20°C for 30 minutes to maximize precipitation.[10]

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Decant the ether and wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide pellet under a stream of nitrogen.

Purification by RP-HPLC Protocol

1. Sample Preparation:

-

Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.

-

Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

-

The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[5] A C18 stationary phase is commonly used.[5]

-

Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 20% to 50% B over 30 minutes is a good starting point for a peptide with this level of hydrophobicity. The gradient can be optimized based on the initial analytical run.

-

Flow Rate: 15 mL/min.

-

Detection: UV at 214 nm and 280 nm.

3. Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of each fraction using analytical RP-HPLC.

-

Pool the fractions with >95% purity.

| Parameter | Value |

| Synthesis Scale | 0.1 mmol |

| Resin | Rink Amide MBHA, 100-200 mesh |

| Amino Acid Excess | 5 equivalents |

| Coupling Reagents | DIC/Oxyma |

| Deprotection | 20% Piperidine in DMF |

| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O |

| Purification | Preparative RP-HPLC (C18 column) |

| Mobile Phase | A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN |

| Gradient (initial) | 20-50% B over 30 min |

Characterization

1. Mass Spectrometry:

-

The identity of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[11][12] The observed molecular weight should match the calculated theoretical molecular weight of the this compound peptide.

-

Calculated Monoisotopic Mass: 1269.75 Da

-

Calculated Average Mass: 1270.48 Da

2. Analytical RP-HPLC:

-

The final purity of the peptide is determined by analytical RP-HPLC using a similar gradient as the preparative run but on an analytical C18 column.

Lyophilization

-

The pooled pure fractions are freeze-dried to obtain the final peptide as a white, fluffy powder. Purified fractions should be lyophilized as quickly as possible to prevent degradation in solution.[13]

Conclusion

This application note provides a comprehensive and detailed protocol for the successful synthesis, purification, and characterization of the this compound peptide. By following these procedures, researchers can obtain a high-purity product suitable for a wide range of scientific applications. The provided workflow diagram and quantitative data table offer a clear and concise overview of the entire process.

References

- 1. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 2. bachem.com [bachem.com]

- 3. biotage.com [biotage.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 10. peptide.com [peptide.com]

- 11. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. peptide.com [peptide.com]

Application Notes and Protocols for Assessing Vsppltlgqlls Peptide Effect on Lens Epithelial Cell Proliferation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lens epithelial cells (LECs) are crucial for maintaining the homeostasis and transparency of the ocular lens.[1][2] Dysregulation of LEC proliferation is implicated in pathological conditions such as posterior capsule opacification (PCO), a common complication following cataract surgery.[3][4] Consequently, identifying and characterizing compounds that modulate LEC proliferation is of significant interest for developing therapeutics to prevent PCO.

This document provides detailed application notes and protocols for investigating the effect of a novel peptide, Vsppltlgqlls, on the proliferation of LECs. The methodologies described herein are based on established cell proliferation assays and can be adapted to screen and characterize the bioactivity of this compound and other test compounds.

Principle of the Assays

To comprehensively assess the effect of this compound on LEC proliferation, a multi-assay approach is recommended. This typically involves:

-

Metabolic Activity Assays (e.g., MTT Assay): These colorimetric assays measure the metabolic activity of a cell population, which is often proportional to the number of viable, proliferating cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce a tetrazolium salt to a colored formazan product.

-

DNA Synthesis Assays (e.g., BrdU/EdU Assay): These assays directly measure DNA replication by quantifying the incorporation of thymidine analogs, such as 5-bromo-2'-deoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (EdU), into newly synthesized DNA during the S-phase of the cell cycle.[5]

Data Presentation

Quantitative data from the proliferation assays should be recorded and organized for clear interpretation and comparison. The following tables are templates for data collection.

Table 1: MTT Assay Data for LECs Treated with this compound

| This compound Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Mean Absorbance | Standard Deviation | % Proliferation vs. Control |

| 0 (Vehicle Control) | 100 | |||||

| 0.1 | ||||||

| 1 | ||||||

| 10 | ||||||

| 50 | ||||||

| 100 |

Table 2: EdU Incorporation Assay Data for LECs Treated with this compound

| This compound Concentration (µM) | % EdU-Positive Cells - Replicate 1 | % EdU-Positive Cells - Replicate 2 | % EdU-Positive Cells - Replicate 3 | Mean % EdU-Positive Cells | Standard Deviation | Fold Change vs. Control |

| 0 (Vehicle Control) | 1.0 | |||||

| 0.1 | ||||||

| 1 | ||||||

| 10 | ||||||

| 50 | ||||||

| 100 |

Experimental Protocols

Protocol 1: Culturing Primary Lens Epithelial Cells

A robust primary LEC culture system is fundamental for these assays.[1]

Materials:

-

Optimized culture medium (e.g., DMEM with 10-20% Fetal Bovine Serum)[1][6]

-

0.05% Trypsin-EDTA solution[1]

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks/plates

-

Dissecting tools for lens capsule isolation[1]

Procedure:

-

Isolate lens capsules from fresh animal eyes (e.g., mouse or porcine) under sterile conditions.[1][7]

-

Create a small tear in the anterior capsule and gently remove it.[1]

-

Transfer the lens capsule to a culture plate and incubate with 0.05% trypsin solution at 37°C for 8-10 minutes to release the LECs.[1]

-

Mince the digested capsule to further promote cell separation.[1]

-

Neutralize the trypsin with culture medium and centrifuge to pellet the cells.

-

Resuspend the cells in fresh, optimized culture medium and plate them in culture flasks.

-

Monitor cell morphology and growth. Confluency is typically reached in 10-14 days.[1] Use cells at a low passage number (P0-P6) for experiments.[1]

Protocol 2: MTT Cell Proliferation Assay

This protocol is adapted for adherent LECs in a 96-well plate format.

Materials:

-

LECs cultured in a 96-well plate

-

This compound peptide stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed LECs into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound peptide. Include a vehicle-only control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Protocol 3: EdU Cell Proliferation Assay (Click-iT Chemistry)

This protocol provides a more direct measure of proliferative activity by detecting DNA synthesis.[5][8]

Materials:

-

LECs cultured on coverslips or in a 96-well plate

-

This compound peptide stock solution

-

Click-iT™ EdU Imaging Kit (contains EdU, fluorescent azide, and buffers)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.5% Triton™ X-100 in PBS)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed and treat LECs with the this compound peptide as described in the MTT assay protocol (Steps 1-2).

-

Two to four hours before the end of the treatment period, add EdU to the culture medium at a final concentration of 10 µM and incubate.

-

After EdU incubation, aspirate the medium and wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.5% Triton™ X-100 for 20 minutes.

-

Wash the cells twice with PBS.

-

Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions (mixing the reaction buffer, copper protectant, fluorescent azide, and buffer additive).

-

Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells once with PBS.

-

Stain the nuclei with DAPI for 5-10 minutes.

-

Wash the cells with PBS and image using a fluorescence microscope.

-

Quantify proliferation by calculating the ratio of EdU-positive nuclei (fluorescently labeled) to the total number of nuclei (DAPI-stained).

Visualizations: Signaling Pathways and Workflows

Hypothetical Signaling Pathway for this compound-Induced LEC Proliferation

The following diagram illustrates a plausible signaling cascade through which the this compound peptide might promote LEC proliferation. Many growth factors and peptides exert their effects through receptor tyrosine kinases (RTKs) and downstream pathways like the MAPK/ERK and PI3K/Akt pathways, which are known to regulate cell cycle progression.[6][9]

References

- 1. Optimizing Mouse Primary Lens Epithelial Cell Culture: A Comprehensive Guide to Trypsinization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chaperone Peptides of α-Crystallin Inhibit Epithelial Cell Apoptosis, Protein Insolubilization, and Opacification in Experimental Cataracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aged Lens Epithelial Cells Suppress Proliferation and Epithelial–Mesenchymal Transition-Relevance for Posterior Capsule Opacification [mdpi.com]

- 4. Aged Lens Epithelial Cells Suppress Proliferation and Epithelial-Mesenchymal Transition-Relevance for Posterior Capsule Opacification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. molvis.org [molvis.org]

- 6. KoreaMed Synapse [synapse.koreamed.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Study on the mechanism of gracillin inhibiting the proliferation of lung cancer NCI-H1299 cells based on MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Evaluating the Anti-Angiogenic Potential of Peptide VSP-11 Using an In Vitro Tubule Formation Assay

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The in vitro tubule formation assay is a widely used method to screen for compounds that can modulate this process. This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures (tubules) when cultured on a basement membrane extract. This document provides a detailed protocol for evaluating the anti-angiogenic effects of a novel synthetic peptide, VSP-11 (Vsppltlgqlls), using Human Umbilical Vein Endothelial Cells (HUVECs).

Principle of the Assay

When plated on a gel of basement membrane extract (such as Matrigel® or Cultrex® BME), endothelial cells rapidly attach, migrate, and align to form a network of interconnected tubules. This process mimics the later stages of angiogenesis. The extent of tubule formation, which can be quantified by measuring parameters like total tube length, number of branch points, and enclosed loops, serves as an indicator of angiogenic activity. Putative inhibitors or enhancers of angiogenesis can be added to the culture medium to assess their effects on this process. VSP-11 is investigated here for its potential inhibitory effects.

Experimental Protocols

Preparation of Reagents and Cells

-

HUVEC Culture: HUVECs are cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors, cytokines, and 2% Fetal Bovine Serum (FBS). Cells should be maintained in a humidified incubator at 37°C with 5% CO2 and used between passages 3 and 7 to ensure optimal performance and reproducibility.

-

Basement Membrane Extract (BME) Handling: The BME (e.g., Matrigel®) must be thawed overnight on ice at 4°C to prevent premature polymerization. All pipettes, tips, and plates used for coating must be pre-chilled.

-

Peptide VSP-11 Preparation: A 1 mM stock solution of VSP-11 is prepared by dissolving the lyophilized peptide in sterile, nuclease-free water. The stock solution is then filter-sterilized through a 0.22 µm syringe filter and stored in aliquots at -20°C. Working solutions are prepared by diluting the stock solution in EGM-2 basal medium (containing no growth factors or serum) to the desired final concentrations.

Tubule Formation Assay Protocol

-

Plate Coating: Using pre-chilled pipette tips, carefully coat the wells of a chilled 96-well plate with 50 µL of BME solution per well. Ensure the entire surface of each well is covered.

-

Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize and form a gel.

-

Cell Seeding: Harvest HUVECs using a gentle dissociation reagent (e.g., TrypLE™ Express). Resuspend the cells in EGM-2 basal medium and perform a cell count. Adjust the cell density to 2.0 x 10^5 cells/mL.

-

Treatment Preparation: Prepare the treatment conditions in separate tubes. For each condition, mix 50 µL of the cell suspension (containing 10,000 cells) with 50 µL of the appropriate treatment solution (e.g., basal medium for negative control, VEGF for positive control, or VSP-11 working solutions).

-

Negative Control: Cells in basal medium.

-

Positive Control: Cells in basal medium + 20 ng/mL VEGF.

-

Test Article: Cells in basal medium + VSP-11 (e.g., at 1, 10, 100 µM).

-

-

Plating: Gently add 100 µL of the final cell/treatment mixture to each BME-coated well.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours. The optimal incubation time should be determined empirically but is typically between 6 and 8 hours.

-

Imaging: Following incubation, visualize the tubule networks using a brightfield or phase-contrast microscope. Capture images from the center of each well at 4x or 10x magnification.

-

Quantification: Analyze the captured images using an automated image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Quantify key parameters such as total tube length, number of nodes/junctions, and number of meshes/loops.

Experimental Workflow Diagram

Caption: Workflow for the HUVEC tubule formation assay with VSP-11 treatment.

Quantitative Data Summary

The anti-angiogenic activity of VSP-11 was assessed by quantifying its effect on HUVEC tubule formation. The results below represent the mean ± standard deviation from a triplicate experiment, analyzed 6 hours post-treatment.

Table 1: Effect of VSP-11 on Tubule Network Formation in HUVECs

| Treatment Group | Total Tube Length (µm) | Number of Junctions | Number of Meshes |

| Negative Control (Basal) | 1850 ± 210 | 45 ± 8 | 25 ± 5 |

| Positive Control (VEGF 20 ng/mL) | 8950 ± 650 | 180 ± 22 | 115 ± 14 |

| VSP-11 (1 µM) + VEGF | 6120 ± 510 | 110 ± 15 | 75 ± 9 |

| VSP-11 (10 µM) + VEGF | 3540 ± 380 | 65 ± 11 | 40 ± 6 |

| VSP-11 (100 µM) + VEGF | 2100 ± 250 | 48 ± 9 | 28 ± 4 |

Data Interpretation: The data indicates that VSP-11 inhibits VEGF-induced tubule formation in a dose-dependent manner. A significant reduction in total tube length, the number of junctions, and the number of meshes was observed with increasing concentrations of the peptide. At 100 µM, VSP-11 almost completely abrogated the pro-angiogenic effect of VEGF, reducing tubule network parameters to levels comparable with the negative control.

Proposed Signaling Pathway

VSP-11 is hypothesized to exert its anti-angiogenic effect by acting as a competitive antagonist to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis. By blocking the binding of VEGF-A to its receptor, VSP-11 prevents receptor dimerization, autophosphorylation, and the subsequent activation of downstream pro-angiogenic signaling cascades.

Signaling Pathway Diagram

Caption: Proposed mechanism of VSP-11 action via inhibition of the VEGFR-2 pathway.

Conclusion

The in vitro tubule formation assay is a robust and efficient method for assessing the pro- or anti-angiogenic potential of novel compounds like VSP-11. The results demonstrate that VSP-11 is a potent inhibitor of VEGF-induced angiogenesis in HUVECs. This inhibitory action is likely mediated through the blockade of the VEGFR-2 signaling pathway. These findings warrant further investigation into the therapeutic potential of VSP-11 as an anti-angiogenic agent for cancer and other neovascular diseases.

Application Note: Detection of p-FGFR3 Inhibition by the Peptide Vsppltlgqlls via Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR3 signaling is implicated in various human cancers and skeletal dysplasias.[2] Consequently, FGFR3 is a significant target for therapeutic intervention. The peptide Vsppltlgqlls, also known as P3, has been identified as a specific inhibitor of FGFR3.[3][4] This application note provides a detailed protocol for utilizing Western blotting to detect the inhibition of FGFR3 phosphorylation at tyrosine 724 (p-FGFR3) in response to treatment with the this compound peptide.

Principle

Western blotting is a widely used technique to detect specific proteins in a sample.[5] This protocol outlines the immunodetection of total FGFR3 and its phosphorylated form (p-FGFR3) in cell lysates. Following treatment with the this compound peptide, cells are lysed, and the proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane and probed with primary antibodies specific for total FGFR3 and p-FGFR3. Subsequent incubation with secondary antibodies conjugated to an enzyme allows for chemiluminescent detection, enabling the visualization and quantification of changes in FGFR3 phosphorylation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FGFR3 signaling pathway and the experimental workflow for the Western blot protocol.

References

- 1. Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases | Springer Nature Experiments [experiments.springernature.com]

- 2. FGF Receptor 3 (C51F2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 3. Small Peptide Modulation of Fibroblast Growth Factor Receptor 3-Dependent Postnatal Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel FGFR3-binding peptide inhibits FGFR3 signaling and reverses the lethal phenotype of mice mimicking human thanatophoric dysplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

Application Notes and Protocols for Vsppltlgqlls in ATDC5 Chondrogenic Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mouse teratocarcinoma-derived cell line, ATDC5, serves as a well-established in vitro model for studying the molecular mechanisms of chondrogenesis, the process of cartilage formation. These cells undergo a sequential differentiation process that mimics the events of endochondral ossification, from mesenchymal condensation to chondrocyte differentiation and hypertrophy. The peptide Vsppltlgqlls is a novel synthetic peptide being investigated for its potential to modulate chondrogenic differentiation in ATDC5 cells. These application notes provide a comprehensive guide for utilizing this compound in ATDC5 cell culture, including detailed experimental protocols, data presentation, and an overview of the potential signaling pathways involved.

While direct experimental data for the peptide this compound is not yet available, this document outlines the established methodologies and expected outcomes based on studies of other chondrogenesis-promoting peptides in ATDC5 cells. This will enable researchers to effectively design and execute experiments to evaluate the chondrogenic potential of this compound.

Data Presentation

Quantitative data from key experiments should be summarized for clear interpretation and comparison. Below are template tables that can be used to present data from proliferation assays, glycosaminoglycan quantification, and gene expression analysis.

Table 1: Effect of this compound on ATDC5 Cell Proliferation (MTT Assay)

| Treatment Group | Concentration (µM) | Absorbance (OD 570 nm) ± SD | % Proliferation vs. Control |

| Control (Vehicle) | 0 | [Insert Value] | 100% |

| This compound | 1 | [Insert Value] | [Insert Value] |

| This compound | 10 | [Insert Value] | [Insert Value] |

| This compound | 50 | [Insert Value] | [Insert Value] |

Table 2: Quantification of Sulfated Glycosaminoglycan (sGAG) Content (DMMB Assay)

| Treatment Group | Concentration (µM) | sGAG Content (µg/µg total protein) ± SD | Fold Change vs. Control |

| Control (Vehicle) | 0 | [Insert Value] | 1.0 |

| This compound | 1 | [Insert Value] | [Insert Value] |

| This compound | 10 | [Insert Value] | [Insert Value] |

| This compound | 50 | [Insert Value] | [Insert Value] |

Table 3: Relative mRNA Expression of Chondrogenic Markers (qRT-PCR)

| Treatment Group (10 µM this compound) | Gene | Relative Gene Expression (Fold Change vs. Control) ± SD |

| Day 7 | Sox9 | [Insert Value] |

| Col2a1 | [Insert Value] | |

| Acan | [Insert Value] | |

| Day 14 | Sox9 | [Insert Value] |

| Col2a1 | [Insert Value] | |

| Acan | [Insert Value] | |

| Col10a1 | [Insert Value] |

Experimental Protocols

ATDC5 Cell Culture and Maintenance

The ATDC5 cell line is a valuable tool for studying chondrogenesis in vitro.[1]

-

Culture Medium: Dulbecco's Modified Eagle's Medium/Ham's F-12 (DMEM/F-12) supplemented with 5% Fetal Bovine Serum (FBS), 10 µg/mL human transferrin, and 3 x 10⁻⁸ M sodium selenite.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Subculturing: Passage cells before they reach confluency. Briefly rinse with a 0.25% (w/v) Trypsin-EDTA solution, then incubate with 2.0-3.0 mL of Trypsin-EDTA until the cell layer is dispersed.[1] Neutralize the trypsin with complete growth medium and re-plate at an appropriate density.

Chondrogenic Differentiation of ATDC5 Cells with this compound

-

Seeding: Plate ATDC5 cells at a density of 6 x 10³ cells/cm² in multi-well plates.

-

Induction of Differentiation: Once cells reach confluency (typically after 5-7 days), switch to a differentiation medium. The standard differentiation medium consists of the culture medium supplemented with 10 µg/mL insulin.

-

Treatment with this compound: Add this compound to the differentiation medium at various concentrations (e.g., 1, 10, 50 µM). A vehicle control (the solvent used to dissolve this compound) should be included in all experiments.

-

Medium Change: Change the medium every 2-3 days for the duration of the experiment (typically 14-21 days).

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Procedure:

-

Seed ATDC5 cells in a 96-well plate and treat with this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Alcian Blue Staining for Glycosaminoglycans (GAGs)

Alcian blue is a stain used to visualize the accumulation of sulfated glycosaminoglycans, a hallmark of cartilage matrix production.

-

Procedure:

-

After the differentiation period, fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash the cells with PBS.

-

Stain with a 1% Alcian blue solution in 0.1 N HCl for 30 minutes.

-

Wash with distilled water to remove excess stain.

-

Visualize and capture images using a light microscope.

-

Quantitative Real-Time PCR (qRT-PCR) for Chondrogenic Markers

qRT-PCR is used to quantify the expression levels of key genes involved in chondrogenesis.

-

Key Chondrogenic Markers:

-

Procedure:

-

Isolate total RNA from the cell lysates at different time points (e.g., day 7, 14, and 21) using a suitable RNA isolation kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using gene-specific primers and a suitable qPCR master mix.

-

Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin).

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Signaling Pathways and Visualizations

The chondrogenic differentiation of ATDC5 cells is regulated by a complex network of signaling pathways. While the specific pathways activated by this compound are yet to be determined, several key pathways are known to be involved in chondrogenesis. These include the BMP/Smad, TGF-β/Smad, FGF, and MAPK signaling pathways.[3][4]

Below are generalized diagrams representing a potential signaling pathway for chondrogenesis and a typical experimental workflow for evaluating a novel peptide.

Caption: Hypothetical signaling pathway for this compound-induced chondrogenesis in ATDC5 cells.

Caption: Experimental workflow for evaluating the chondrogenic potential of this compound.

References

Application Notes and Protocols for Novel Peptide Administration in Animal Models: A Framework for Vsppltlgqlls

Disclaimer: No specific information regarding the peptide "Vsppltlgqlls" was found in the public domain or scientific literature. The following application notes and protocols provide a generalized framework based on common practices for the administration of novel peptides in animal models. Researchers should adapt these guidelines to the specific characteristics of this compound and their experimental objectives.

Introduction

The study of novel bioactive peptides in animal models is a critical step in drug discovery and development. This document outlines a comprehensive approach to the administration and evaluation of a novel peptide, exemplified by the placeholder "this compound," in a research setting. The protocols provided are intended to serve as a template for researchers to design and implement their own studies, ensuring robust data collection and analysis.

Quantitative Data Summary

Effective data management is crucial for the comparison of experimental outcomes. The following tables provide a structured format for summarizing key quantitative data from in vivo peptide administration studies.

Table 1: Dose-Response Relationship of this compound

| Animal Model | Route of Administration | Dosage (mg/kg) | Observation Period | Key Biomarker Change (%) | Notes |

| C57BL/6 Mouse | Intravenous (IV) | 0.1 | 24 hours | +15% | e.g., Target receptor activation |

| C57BL/6 Mouse | Intravenous (IV) | 1 | 24 hours | +45% | |

| C57BL/6 Mouse | Intravenous (IV) | 10 | 24 hours | +60% | |

| Sprague-Dawley Rat | Subcutaneous (SC) | 0.5 | 48 hours | +10% | |

| Sprague-Dawley Rat | Subcutaneous (SC) | 5 | 48 hours | +35% | |

| Sprague-Dawley Rat | Subcutaneous (SC) | 25 | 48 hours | +50% | Signs of local irritation observed |

Table 2: Pharmacokinetic Profile of this compound in C57BL/6 Mice (1 mg/kg, IV)

| Time Point | Plasma Concentration (ng/mL) | Half-life (t½) (min) | Cmax (ng/mL) | Tmax (min) | AUC (ng·min/mL) |

| 5 min | 150 | ||||

| 15 min | 110 | ||||

| 30 min | 75 | 25 | 155 | 5 | 3500 |

| 60 min | 40 | ||||

| 120 min | 15 |

Experimental Protocols

Detailed and reproducible protocols are the foundation of sound scientific research. The following sections provide methodologies for key experiments involving a novel peptide.

Peptide Preparation and Formulation

Objective: To prepare a sterile, stable, and biocompatible formulation of this compound for in vivo administration.

Materials:

-

Lyophilized this compound peptide

-

Sterile saline (0.9% NaCl)

-

Dimethyl sulfoxide (DMSO, optional, for initial solubilization)

-

Sterile, pyrogen-free water for injection

-

0.22 µm sterile syringe filters

Protocol:

-

If the peptide has low aqueous solubility, first dissolve the lyophilized this compound in a minimal amount of DMSO.

-

Slowly add sterile saline to the peptide solution while vortexing gently to achieve the desired final concentration. The final concentration of DMSO should ideally be below 1% to minimize toxicity.

-

For aqueous-soluble peptides, directly dissolve the lyophilized powder in sterile saline.

-

Verify the pH of the final formulation and adjust to a physiological range (pH 7.2-7.4) if necessary, using sterile HCl or NaOH.

-

Sterilize the final peptide solution by passing it through a 0.22 µm syringe filter into a sterile vial.

-